
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is a chiral oxaziridine compound known for its unique three-membered ring structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- typically involves the reaction of imines with peracids. One common method is the reaction of an imine with a peracid such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxaziridine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring an oxygen atom to substrates.
Reduction: It can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The nitrogen or oxygen atoms in the oxaziridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include peracids like m-CPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the nitrogen or oxygen atoms in the ring.
Major Products Formed
Oxidation: Products include epoxides and other oxygenated compounds.
Reduction: Products include amines and alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in a wide range of functionalized compounds.
Scientific Research Applications
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis to introduce oxygen atoms into various substrates.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- involves the transfer of an oxygen atom to substrates, resulting in oxidation. The compound’s reactivity is attributed to the strained three-membered ring, which makes the oxygen atom highly electrophilic. This allows the compound to react with various nucleophiles, leading to the formation of oxidized products.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Similar three-membered ring structures containing nitrogen but lack the oxygen atom.
Epoxides: Three-membered ring structures containing oxygen but lack the nitrogen atom.
Azetidines: Four-membered ring structures containing nitrogen, with different reactivity due to reduced ring strain.
Uniqueness
Oxaziridine, 2-(1-methylethyl)-3,3-diphenyl-, ®- is unique due to its combination of nitrogen and oxygen in a three-membered ring, which imparts distinct reactivity and stability compared to aziridines and epoxides. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.
Properties
CAS No. |
53258-79-0 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
3,3-diphenyl-2-propan-2-yloxaziridine |
InChI |
InChI=1S/C16H17NO/c1-13(2)17-16(18-17,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
LBPSGEZYAKAMSH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



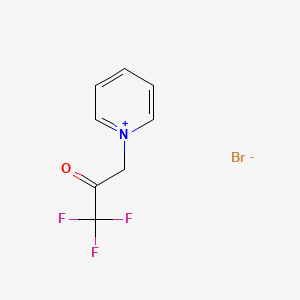
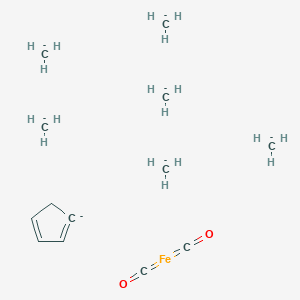
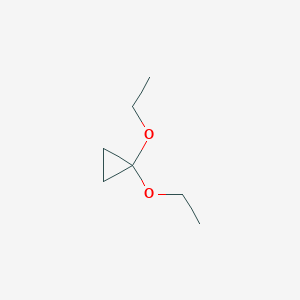
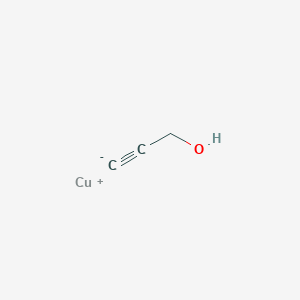

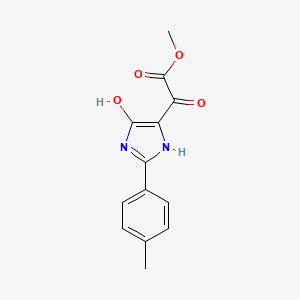
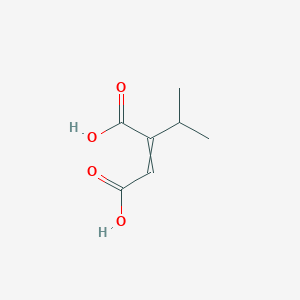
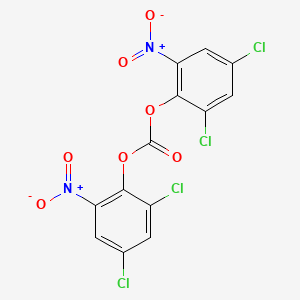
![Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide](/img/structure/B14655804.png)

![Methyl 2-[2-(methoxycarbonyl)phenyl]hydrazinecarboxylate](/img/structure/B14655823.png)

![1-{5-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-2-methylbenzene-1-sulfonyl}pyrrolidine](/img/structure/B14655836.png)
